2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule featuring a pyrrolidine ring, a sulfur atom, and a diazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The incorporation of the sulfur atom and the diazatricyclic structure requires specific reagents and conditions, such as the use of sulfur-containing compounds and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The pyrrolidine ring and sulfur atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The diazatricyclic structure may also contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-pyrrolidin-1-yl)-butyramide
- (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique diazatricyclic structure and the presence of a sulfur atom, which may impart distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-12(19-7-3-4-8-19)9-22-16-17-14(21)13-10-5-1-2-6-11(10)23-15(13)18-16/h1-9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLSEIFPYKSYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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